α-Glycerophosphocholine Acetate
Description
Historical Context of Glycerophosphocholine Derivatives in Biomedical Sciences
The study of glycerophosphocholine derivatives is deeply rooted in the broader history of lipid and phospholipid research. Glycerophospholipids were first identified in the early 19th century as fundamental components of biological tissues. numberanalytics.com These molecules, including the prominent phosphatidylcholine, are the primary building blocks of cellular membranes, establishing the structural integrity of cells and their organelles. numberanalytics.comcreative-proteomics.comresearchgate.net
The scientific journey began with the isolation and characterization of these lipids from various biological sources. numberanalytics.com Early research focused on their structural roles, recognizing their importance in forming the lipid bilayer that encases cells. creative-proteomics.comresearchgate.net This foundational work paved the way for a deeper understanding of their metabolic pathways. The Kennedy pathway, for instance, elucidates the synthesis of phosphatidylcholine from choline (B1196258). creative-proteomics.comnih.gov
Over time, research revealed that glycerophosphocholine and its derivatives were not merely structural components. They were identified as crucial players in cell signaling, acting as precursors to important signaling molecules like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). numberanalytics.comcreative-proteomics.com A significant breakthrough was the discovery of their role in neurotransmission. Choline, a key component of these molecules, is a precursor to the neurotransmitter acetylcholine (B1216132), which is vital for muscle control, memory, and nervous system function. wikipedia.orgnumberanalytics.comnih.gov This discovery opened up new avenues of research into the neurological effects of choline-containing compounds.
L-alpha-glycerylphosphorylcholine (α-GPC) emerged as a particularly interesting derivative. It is a water-soluble intermediate in the metabolism of phosphatidylcholine. nih.govnih.gov Its ability to cross the blood-brain barrier and serve as a choline source for acetylcholine synthesis has made it a subject of intense study in neuroscience. nih.govresearchgate.net Research has explored its potential in the context of cognitive function and neuroprotection. nih.govnih.govnih.gov The synthesis of α-GPC and its derivatives, including the acetate (B1210297) form, has been a focus of chemical and pharmaceutical research, with various methods developed to produce these compounds for study. nih.govgoogle.comacs.orgnih.gov
Significance of α-Glycerophosphocholine Acetate in Current Research Paradigms
The current research landscape sees this compound and its parent compound, α-GPC, as significant molecules in several key areas of investigation. Their importance stems from their multifaceted roles in cellular function and metabolism.
One of the most prominent areas of research is neuroscience . α-GPC is recognized as a precursor to acetylcholine, a critical neurotransmitter. numberanalytics.comnih.gov This has led to extensive investigation into its potential to influence cognitive functions such as memory and attention. numberanalytics.comnih.gov Studies have explored the effects of α-GPC in various models, with some research suggesting it may help to mitigate cognitive decline. nih.gov The acetate form, this compound, is being investigated for its potential to modulate cholinergic neurotransmission.
Furthermore, the field of pharmacology and drug development is actively exploring α-GPC and its derivatives. The ability of α-GPC to cross the blood-brain barrier makes it an attractive candidate for delivering choline to the central nervous system. nih.govresearchgate.net This has spurred research into its potential as a neuroprotective agent. nih.gov The development of synthetic routes to produce high-purity α-GPC and its derivatives, including the acetate form, is a crucial aspect of this research, enabling further investigation into their biological activities. google.comnih.govgoogle.com
Recent studies have also begun to explore the role of glycerophosphocholine metabolism in other physiological processes. For instance, some research suggests a link between α-GPC and the secretion of growth hormone and fat oxidation. nih.gov Additionally, the interaction of α-GPC with inflammatory pathways is an emerging area of interest. nih.gov
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is driven by a set of specific objectives aimed at elucidating its chemical properties, biological functions, and potential applications.
A primary objective is the synthesis and characterization of high-purity this compound. Researchers are focused on developing efficient and scalable synthetic methods to produce this specific derivative. google.comnih.gov This includes optimizing reaction conditions and purification techniques to ensure the final product is suitable for rigorous biological testing. google.com
A major focus of the research is to understand the pharmacokinetics and metabolism of this compound. This involves studying how the compound is absorbed, distributed, metabolized, and excreted in biological systems. A key question is whether the acetate group alters its bioavailability or its ability to cross the blood-brain barrier compared to the parent α-GPC molecule.
Investigating the pharmacological effects of this compound is another critical objective. Researchers are exploring its impact on various biological pathways, particularly those related to cholinergic neurotransmission. wikipedia.orgnumberanalytics.com This includes examining its influence on acetylcholine synthesis and release, and its subsequent effects on cognitive processes. nih.govnih.gov
Furthermore, academic inquiry aims to elucidate the mechanism of action of this compound at the molecular and cellular levels. This involves identifying its specific molecular targets and understanding how it modulates cellular functions such as signal transduction and membrane dynamics. researchgate.netnih.gov
Finally, a long-term objective is to explore the potential therapeutic applications of this compound. Based on the understanding of its biological activities, researchers are investigating its potential utility in various research models of neurological and other disorders. This includes preclinical studies to assess its efficacy and to lay the groundwork for future investigations.
Properties
Molecular Formula |
C₁₀H₂₄NO₈P |
|---|---|
Molecular Weight |
317.27 |
Synonyms |
L-Choline hydroxide 2,3-Dihydroxypropyl Hydrogen Phosphate inner salt Acetate; _x000B_(S)-2-[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium Inner Salt Acetate; D-Glycerolphosphocholine Acetate; Glycerophosphocholine Acetate; Glyc |
Origin of Product |
United States |
Preclinical Research Methodologies and Models Utilizing α Glycerophosphocholine Acetate
In Vitro Experimental Paradigms
In vitro models are fundamental for dissecting the direct cellular and molecular effects of α-GPC acetate (B1210297), providing a controlled environment to study its influence on specific biological processes.
Cell culture models are instrumental in understanding the fundamental mechanisms through which α-GPC acetate exerts its effects. Studies using primary neuronal cultures have shown that chronic exposure to α-GPC can lead to an increased rate of phospholipid synthesis, including the phosphoinositides that are crucial for signal transduction in the central nervous system. nih.gov This suggests a role for α-GPC in modulating neuronal membrane composition and signaling pathways. nih.gov
In the context of cancer research, where choline (B1196258) metabolism is often altered, cell culture experiments have been pivotal. For instance, in breast cancer cell lines, the overexpression of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in choline metabolism, has been linked to increased cell migration and invasion. nih.gov While not directly focused on α-GPC acetate, these studies highlight the importance of the glycerophosphocholine pathway in cellular pathology. nih.gov Furthermore, investigations into developing robust cell lines for biotherapeutic production, such as Chinese Hamster Ovary (CHO) cells, have utilized metabolic engineering strategies that involve pathways connected to choline metabolism to enhance cell viability and productivity. nih.gov
Research using neonatal rat cardiac myocytes has demonstrated that the duration of α-GPC exposure can have differential effects, with short-term treatment showing cytoprotective properties against ischemia-reperfusion injury, whereas long-term exposure was associated with cytotoxicity and increased oxidative stress. nih.gov These findings underscore the importance of exposure time in cellular models.
Isolated tissue preparations, such as brain slices, offer a more complex system than cell cultures, preserving some of the local cellular architecture and synaptic connections. This methodology has been crucial in studying the neurochemical effects of α-GPC. For example, experiments using rat hippocampal slices have demonstrated that α-GPC can increase the release of acetylcholine (B1216132) (ACh) following potassium stimulation. scispace.comnih.gov This provides direct evidence for its role in enhancing cholinergic neurotransmission. scispace.comnih.govnih.gov
In addition to the cholinergic system, studies on cortical slices from rats have revealed that α-GPC can modulate the release of other neurotransmitters. Specifically, it has been shown to increase the spontaneous efflux of gamma-aminobutyric acid (GABA). nih.gov This effect was found to be independent of direct muscarinic or nicotinic receptor activation, suggesting an indirect mechanism possibly involving the noradrenergic system. nih.gov Furthermore, research on hippocampal, cortical, and striatal slices has indicated that repeated administration of α-GPC leads to a significant increase in the formation of [3H]inositol monophosphate (InsP), a key second messenger, which was not observed after a single administration. nih.gov
Studies focusing on specific cell types like microglia and various neuronal cell lines have provided insights into the neuroinflammatory and neuroprotective effects of α-GPC. In senescence-accelerated mouse prone 8 (SAMP8) mice, long-term intake of α-GPC was found to suppress microglial activation. nih.gov This is significant as neuroinflammation, driven by activated microglia, is a key feature of brain aging and neurodegenerative diseases. nih.gov Another study in SAMP8 mice noted that aggregated transthyretin (TTR), an amyloidogenic protein, activates microglia, leading to neuroinflammation; α-GPC was suggested to offer protection by reducing TTR deposition. nih.gov
The compound acetate, a component of α-Glycerophosphocholine Acetate, has been shown to have a dual effect on microglial tumor necrosis factor-alpha (TNF-α) production. Depending on the timing of its administration relative to an inflammatory stimulus like lipopolysaccharide (LPS), acetate can either exacerbate or suppress the inflammatory response in microglial cell lines and primary cultures. nih.gov This highlights the modulatory role of acetate in microglial activation. nih.gov
In Vivo Animal Model Systems
Animal models are indispensable for evaluating the physiological and behavioral effects of α-GPC acetate in a whole organism, providing a bridge between in vitro findings and potential clinical applications.
Rodent models of cognitive dysfunction are widely used to screen and characterize compounds with potential nootropic effects. The scopolamine-induced amnesia model is a classic and well-established paradigm for studying deficits in learning and memory related to cholinergic system disruption. criver.comnih.govfrontiersin.org Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient memory impairment, which can be assessed using various behavioral tests. criver.comnih.gov
Multiple studies have demonstrated that oral administration of α-GPC effectively reverses the amnesia induced by scopolamine in rats. scispace.comnih.govnih.gov For instance, α-GPC was shown to prevent learning impairment in a passive avoidance task when given before the test. nih.gov It also reversed retrograde amnesia when administered after the training session. nih.gov These behavioral effects are thought to be linked to the ability of α-GPC to increase the synthesis and release of acetylcholine in the hippocampus and cortex. scispace.comnih.govnih.gov The cognitive tests used in these rodent models include the passive avoidance test, T-maze, Y-maze, and Morris water maze to assess different aspects of memory. criver.comnih.govfrontiersin.org
| Model System | Key Findings | Reference(s) |
| Scopolamine-Induced Amnesia in Rats | α-GPC reverses learning impairment and retrograde amnesia in passive avoidance tasks. | scispace.comnih.govnih.gov |
| The effects are associated with increased hippocampal acetylcholine synthesis and release. | nih.govnih.gov | |
| α-GPC partially counteracts the scopolamine-induced decrease in brain ACh levels in the hippocampus and cortex. | scispace.comnih.gov | |
| Scopolamine-Induced Amnesia in Mice | Used to evaluate antidementia drugs by assessing the reversal of cognitive decline. | criver.comnih.govfrontiersin.org |
| Cognitive function is assessed through tests like the Y-maze, passive avoidance, and Morris water maze. | nih.govfrontiersin.org |
To investigate the effects of α-GPC on age-related cognitive decline and neurodegeneration, researchers utilize specific animal models that mimic these processes. Aged mice, such as old C57BL/6J mice, are used to study the natural course of brain aging. nih.gov In these mice, long-term feeding with a diet containing α-GPC was found to reduce the age-related decline in the expression of genes associated with long-term potentiation, a cellular mechanism underlying learning and memory. nih.govresearchgate.net This suggests that α-GPC may help prevent cognitive decline by influencing the genetic machinery of synaptic plasticity. nih.gov
The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a well-established model for studying accelerated senescence and age-related neuropathologies, including aspects relevant to Alzheimer's disease. nih.govnih.govnih.gov Studies in SAMP8 mice have shown that administration of α-GPC can delay the aging process, as indicated by a lower total senescence grading score. nih.gov Furthermore, long-term intake of α-GPC in these mice has been shown to suppress microglial inflammation and blood-brain barrier disruption, while also promoting neurogenesis in the hippocampus. nih.gov It has also been observed to decrease the deposition of the amyloidogenic protein transthyretin in the brain, thereby potentially reducing neuroinflammation. nih.gov
| Model System | Key Findings | Reference(s) |
| Aged C57BL/6J Mice | α-GPC intake reduces the age-related decline in the expression of genes related to long-term potentiation. | nih.govresearchgate.net |
| α-GPC intake may positively influence lipid metabolism. | nih.gov | |
| SAMP8 Mice | Administration of α-GPC lowers the total senescence grading score. | nih.gov |
| Long-term intake suppresses microglial activation, blood-brain barrier disruption, and promotes neurogenesis. | nih.gov | |
| Decreases the deposition of the amyloidogenic protein transthyretin in the brain. | nih.gov |
Assessment of Physiological and Neurological Parameters in Preclinical Studies
Synaptic Plasticity and Neurogenesis Assessments
Preclinical studies investigating α-Glycerophosphocholine (α-GPC) have explored its effects on synaptic plasticity and neurogenesis, often in the context of cognitive decline and neurological disorders. One of the key mechanisms through which α-GPC is thought to exert its effects is by increasing the availability of choline, a precursor to the neurotransmitter acetylcholine. biorxiv.orgnih.gov Enhanced cholinergic transmission is closely linked to improved learning, memory, and synaptic plasticity. consensus.app
In animal models, α-GPC treatment has been shown to positively influence synaptic markers. For instance, in a triple transgenic mouse model of Alzheimer's disease (3xTg-AD), chronic treatment with α-GPC was found to restore the decreased expression of synaptophysin in the hippocampus. frontiersin.org Synaptophysin is a synaptic vesicle protein that plays a role in synaptic transmission and is often used as a marker for synaptic density. The restoration of synaptophysin levels suggests that α-GPC can help maintain the integrity of hippocampal synapses, which are crucial for cognitive functions. frontiersin.org
Furthermore, research indicates that α-GPC may promote neurogenesis, the process of generating new neurons. biorxiv.org In a rat model of dual stress (noise and restraint), α-GPC treatment led to increased neuroblast expression in the dentate gyrus of the hippocampus. biorxiv.org This suggests that α-GPC can protect and support the development of immature neurons. The study also found that α-GPC enhanced the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, neuronal survival, and synaptic plasticity. biorxiv.orgnih.gov The interplay between α-GPC, acetylcholine, and BDNF appears to be a critical component of its neurogenic and cognitive-enhancing effects. biorxiv.orgnih.gov
The process of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is also influenced by factors that modulate synaptic plasticity. researchgate.net While direct studies on α-GPC acetate and LTP are limited, its demonstrated ability to enhance cholinergic transmission and support neurogenesis suggests a potential role in modulating synaptic plasticity. consensus.appresearchgate.net The enhanced excitability and plasticity of newly generated neurons in the hippocampus are considered important for cognitive functions. researchgate.netnih.gov
Behavioral Phenotyping Related to Cognitive Functions in Animal Models
A significant body of preclinical research has focused on the behavioral effects of α-GPC, particularly its impact on cognitive functions in various animal models of cognitive impairment. These models are essential for understanding the potential therapeutic applications of the compound. nih.gov
One commonly used model involves inducing amnesia with scopolamine, a muscarinic receptor antagonist that impairs cholinergic transmission. Studies have shown that α-GPC can counteract the cognitive deficits induced by scopolamine, suggesting its ability to restore cholinergic function and improve memory. nih.govalzdiscovery.org
In models of brain aging, α-GPC has demonstrated the ability to ameliorate age-related cognitive decline. alzdiscovery.org Similarly, in a triple transgenic mouse model of Alzheimer's disease (3xTg-AD), chronic oral administration of α-GPC was shown to rescue episodic-like memory deficits. frontiersin.org This was assessed using the Novel Object Recognition (NOR) test, where treated mice spent significantly more time exploring a novel object compared to untreated mice, indicating improved recognition memory. frontiersin.org
Animal models of cerebrovascular disease have also been employed to investigate the neuroprotective effects of α-GPC. nih.govnews-medical.net Research suggests that α-GPC can protect the brain from vascular-induced injury. news-medical.net Furthermore, in a rat model of dual stress (noise and restraint), which induces cognitive impairment, α-GPC treatment led to improved performance in the novel object recognition test, indicating a protective effect on non-spatial memory. biorxiv.orgnih.gov
Studies on animal models of epilepsy have also revealed the potential of α-GPC to mitigate seizure-induced cognitive impairment. nih.govnih.gov Late treatment with α-GPC in a pilocarpine-induced seizure model in rats was found to improve cognitive function, as assessed by the water maze test. nih.gov This improvement was associated with reduced neuronal death and increased neurogenesis. nih.gov
The table below summarizes key findings from behavioral phenotyping studies in animal models:
| Animal Model | Behavioral Test | Key Findings |
| Scopolamine-induced amnesia | Various memory tasks | α-GPC counteracted cognitive deficits. nih.govalzdiscovery.org |
| Triple transgenic mouse model of Alzheimer's disease (3xTg-AD) | Novel Object Recognition (NOR) test | Chronic α-GPC treatment rescued episodic-like memory deficits. frontiersin.org |
| Rat model of dual stress (noise and restraint) | Novel Object Recognition (NOR) test | α-GPC treatment improved non-spatial memory function. biorxiv.orgnih.gov |
| Pilocarpine-induced seizure model in rats | Water maze test | Late treatment with α-GPC improved cognitive function. nih.gov |
Molecular Biomarker Analysis (e.g., Gene Expression, Protein Levels)
Molecular biomarker analysis in preclinical studies provides insights into the mechanisms of action of α-Glycerophosphocholine (α-GPC). These studies have focused on changes in gene expression and protein levels related to cholinergic neurotransmission, neurotrophic factors, and inflammatory responses.
A primary finding across multiple studies is the effect of α-GPC on the cholinergic system. As a precursor to acetylcholine, α-GPC administration has been shown to increase acetylcholine levels in the brains of rodents, particularly in the hippocampus. biorxiv.orgnih.gov This is further supported by findings of increased expression of Choline Acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, in the hippocampus of rats treated with α-GPC, especially under conditions of stress. biorxiv.orgnih.gov
Another critical molecular biomarker influenced by α-GPC is Brain-Derived Neurotrophic Factor (BDNF). nih.gov Studies have demonstrated that α-GPC treatment can increase the expression of BDNF in the hippocampus. biorxiv.orgnih.gov BDNF is essential for neuronal survival, growth, and the modulation of synaptic plasticity, and its upregulation by α-GPC likely contributes to the observed improvements in cognitive function and neurogenesis. biorxiv.orgnih.govnih.gov In vitro data suggests that the beneficial effects of α-GPC may be mediated through the NGF/TrkA system, which in turn sustains the expression of the synaptic vesicle protein synaptophysin. frontiersin.org
In the context of Alzheimer's disease models, chronic α-GPC treatment has been shown to reduce the accumulation of amyloid deposits. frontiersin.org Furthermore, it helps to re-balance the inflammatory response by reducing cortical and hippocampal reactive astrocytes and pro-inflammatory microglia, while concurrently increasing the expression of anti-inflammatory molecules. frontiersin.org This anti-inflammatory activity is a significant aspect of its neuroprotective effects.
Research has also indicated that α-GPC can modulate monoaminergic systems. nih.gov Studies in rats have shown that α-GPC treatment can increase dopamine (B1211576) levels and the expression of the dopamine active transporter in the frontal cortex and cerebellum. nih.govnews-medical.net Additionally, serotonin (B10506) levels were found to be enhanced in the frontal cortex and striatum of rat brains, suggesting that α-GPC acts as a modulator of both the dopaminergic and serotonergic systems. nih.govnews-medical.net
The table below presents a summary of the key molecular biomarkers affected by α-GPC in preclinical studies:
| Biomarker Category | Specific Biomarker | Effect of α-GPC | Animal Model/System |
| Cholinergic System | Acetylcholine | Increased levels | Rodent brain biorxiv.orgnih.gov |
| Choline Acetyltransferase (ChAT) | Increased expression | Rat hippocampus biorxiv.orgnih.gov | |
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Increased expression | Rat hippocampus biorxiv.orgnih.gov |
| Synaptic Proteins | Synaptophysin | Restored decreased expression | Hippocampus of 3xTg-AD mice frontiersin.org |
| Inflammatory Markers | Reactive Astrocytes & Pro-inflammatory Microglia | Reduced levels | Cortex and hippocampus of 3xTg-AD mice frontiersin.org |
| Anti-inflammatory Molecules | Increased expression | 3xTg-AD mice frontiersin.org | |
| Monoaminergic System | Dopamine & Dopamine Active Transporter | Increased levels/expression | Frontal cortex and cerebellum of rats nih.govnews-medical.net |
| Serotonin | Increased levels | Frontal cortex and striatum of rats nih.govnews-medical.net |
Histopathological and Morphological Assessments in Brain Tissues
Histopathological and morphological assessments of brain tissues in preclinical models provide crucial visual evidence of the structural changes induced by α-Glycerophosphocholine (α-GPC) treatment. These analyses often complement behavioral and molecular findings, offering a more complete picture of the compound's neuroprotective effects.
In animal models of Alzheimer's disease, such as the triple transgenic mouse model (3xTg-AD), histopathological analysis has revealed that chronic treatment with α-GPC can lead to a reduction in the accumulation of amyloid deposits. frontiersin.org This is a significant finding, as amyloid plaques are a hallmark pathology of Alzheimer's disease. The reduction in plaque burden suggests that α-GPC may interfere with the pathogenic cascade of the disease.
Furthermore, studies have examined the impact of α-GPC on neuronal survival. In a rat model of epilepsy, where seizures can cause significant neuronal death, late treatment with α-GPC was found to reduce neuronal loss. nih.gov This neuroprotective effect is critical for preserving brain function following excitotoxic insults. Similarly, in a dual stress model, α-GPC was shown to protect against neuronal damage in the brain. nih.gov
Morphological assessments have also focused on changes in specific neuronal populations and brain structures. For instance, in the hippocampus of rats subjected to dual stress, α-GPC treatment resulted in increased expression of neuroblasts, which are immature neurons. biorxiv.org This finding, obtained through immunohistochemistry, provides direct evidence for the pro-neurogenic effects of α-GPC. The preservation and promotion of new neurons in the dentate gyrus, a key area for learning and memory, is a significant aspect of its potential therapeutic value.
Microanatomical examination of the hippocampus in α-GPC-treated animals has also been noted to show structural improvements. news-medical.net While detailed descriptions are sometimes limited in the available literature, the general consensus is that α-GPC contributes to the maintenance of healthier brain tissue architecture, particularly in the context of aging and neurodegenerative conditions. news-medical.net
The table below summarizes key findings from histopathological and morphological assessments:
| Animal Model | Brain Region | Histopathological/Morphological Finding |
| Triple transgenic mouse model of Alzheimer's disease (3xTg-AD) | Cortex and Hippocampus | Reduction in amyloid deposit accumulation. frontiersin.org |
| Pilocarpine-induced seizure model in rats | Not specified | Reduced neuronal death. nih.gov |
| Rat model of dual stress | Brain | Protection against neuronal damage. nih.gov |
| Rat model of dual stress | Hippocampus (Dentate Gyrus) | Increased expression of neuroblasts. biorxiv.org |
| General aging and neurodegenerative models | Hippocampus | General structural improvements. news-medical.net |
Advanced Analytical Methodologies for α Glycerophosphocholine Acetate Research
Spectroscopic Techniques
Spectroscopic methods are fundamental in the study of α-Glycerophosphocholine (α-GPC), providing detailed insights into its structure, quantification, and metabolic role. These techniques are pivotal for both in vitro and in vivo analysis, underpinning much of the current understanding of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the analysis of α-GPC. It allows for detailed structural elucidation and quantification in various biological samples, from cell extracts to intact tissues.
Proton (¹H) NMR spectroscopy is a primary tool for the quantitative and structural analysis of α-GPC, often referred to simply as glycerophosphocholine (GPC) in the literature. The unique chemical environment of each proton in the molecule results in a characteristic NMR spectrum. The trimethylammonium group protons (-N⁺(CH₃)₃) of GPC produce a sharp, intense singlet peak, which is a key identifier.
However, quantifying GPC in biological samples can be challenging due to significant spectral overlap with other choline-containing compounds, such as phosphocholine (B91661) (PC) and free choline (B1196258). The chemical shift separation between the methyl proton signals of GPC and PC can be as small as 0.007 ppm, making their individual quantification difficult even at high magnetic field strengths. nih.gov
To overcome these limitations, advanced NMR techniques have been developed. One such method is ³¹P-edited ¹H NMR spectroscopy. This technique specifically measures the signals from the -CH₂- protons adjacent to the phosphate (B84403) group. These protons have a much larger spectral separation (approximately 0.13 ppm) compared to the methyl protons, allowing for more reliable differentiation and quantification of GPC and PC, even in complex mixtures like tissue extracts. nih.gov This method has proven effective for analyzing choline compounds in ex vivo samples, such as human brain tumor extracts. nih.govcreative-enzymes.com
The table below summarizes typical ¹H NMR chemical shifts for the protons in GPC, which are essential for its identification and analysis in solution.
| Proton Group | Typical Chemical Shift (ppm) | Multiplicity |
| -N⁺(CH₃)₃ | ~3.21 | Singlet |
| -CH₂-N⁺- | ~3.52 | Multiplet |
| -CH₂-O-P- | ~4.06 | Multiplet |
| P-O-CH₂-CH- | ~3.93 | Multiplet |
| -CH(OH)- | ~3.82 | Multiplet |
| -CH₂OH | ~3.61 / ~3.69 | Multiplet |
| Data sourced from the Human Metabolome Database and related literature. nih.govnih.gov |
High-Resolution Magic Angle Spinning (HR MAS) Magnetic Resonance Spectroscopy (MRS) is a specialized NMR technique that enables the metabolic profiling of intact, non-liquid biological samples like tissue biopsies. hmdb.canih.gov This method significantly enhances spectral resolution by spinning the sample at a specific ("magic") angle relative to the magnetic field, which averages out spectral-broadening effects like residual dipolar interactions and magnetic susceptibility differences inherent in tissue. nih.gov
A major advantage of HR MAS MRS is its non-destructive nature. It allows for the collection of high-resolution metabolic data from a tissue sample, which can then be preserved for subsequent analyses, such as histopathology or molecular biology assays. hmdb.canih.gov This enables a direct correlation between the metabolic profile and the tissue's cellular structure and pathology. hmdb.ca
HR MAS MRS has become a valuable tool in metabolomics, particularly in cancer research. Studies on breast cancer tissue, for instance, have used HR MAS to identify and quantify over 30 different metabolites, including α-GPC. ontosight.ai These analyses have revealed elevated levels of choline-containing compounds in cancerous tissue compared to non-cancerous tissue, providing insights into the metabolic reprogramming that occurs during tumorigenesis. ontosight.aioup.com The technique is sufficiently rapid and provides spectra with enough resolution to allow for the relative quantification of most detected metabolites from the same sample. ontosight.ai
Magnetic Resonance Spectroscopy (MRS) techniques, including ¹H and ³¹P NMR, are crucial for studying the role of α-GPC in choline phospholipid metabolism. An altered choline metabolism is recognized as a hallmark of cancer, characterized by elevated levels of choline-containing compounds, including phosphocholine (PC) and α-GPC. nih.gov MRS applications have been instrumental in detecting these elevated metabolites in both preclinical and clinical settings. nih.gov
While much research has focused on the Kennedy pathway, which involves the synthesis of phosphatidylcholine via PC, more recent studies have highlighted the significance of the GPC pathway in cancer biology. nih.gov α-GPC is an important intermediate in the catabolism (breakdown) of phosphatidylcholine. Research has shown that in certain cancer cells, changes in the expression of enzymes like glycerophosphodiester phosphodiesterases (GDPDs) can alter the ratio of PC to GPC. oup.com For example, some studies have correlated low GPC levels with high PC levels in certain types of breast cancer, linking these metabolic profiles to specific gene expression patterns. oup.com
Furthermore, NMR studies using phosphonium (B103445) analogs of choline have helped to non-invasively trace the metabolic fate of choline in vivo. These studies have observed the conversion of the choline analog into its corresponding versions of phosphatidylcholine, phosphocholine, and glycerophosphocholine in tumors, providing a dynamic view of phospholipid metabolism. The ability to monitor α-GPC and other related metabolites by MRS can be used for cancer diagnosis, prognosis, and monitoring the response to therapy.
Spectrophotometric Assays
Spectrophotometric assays offer a more accessible and higher-throughput alternative to NMR for quantifying α-GPC in biological samples. These methods typically rely on enzymatic reactions that produce a colored product, which can be measured using a spectrophotometer.
A specific and reliable enzymatic-colorimetric method has been developed for the determination of α-GPC. nih.gov This assay is based on a multi-step enzymatic cascade.
The reaction sequence is as follows:
Hydrolysis of α-GPC : The enzyme glycerophosphocholine phosphodiesterase (GPC-PDE) (EC 3.1.4.2) specifically catalyzes the hydrolysis of α-GPC into choline and sn-glycerol-3-phosphate. hmdb.ca
Oxidation of Choline : The released choline is then oxidized by the enzyme choline oxidase. This reaction produces betaine (B1666868) and hydrogen peroxide (H₂O₂). creative-enzymes.com
Colorimetric Detection : The hydrogen peroxide generated in the second step is used in a final, peroxidase-catalyzed reaction. In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate (e.g., a combination of 4-aminoantipyrine (B1666024) and phenol) to produce a stable, colored quinoneimine dye. creative-enzymes.com
The intensity of the color produced is directly proportional to the amount of H₂O₂ generated, which in turn is stoichiometric with the amount of α-GPC in the original sample. The absorbance of the final colored product is measured with a spectrophotometer, typically around 500 nm. creative-enzymes.com
This method has been successfully applied to quantify α-GPC in various biological fluids, such as human seminal plasma. nih.gov A key challenge in samples like seminal plasma is the high pre-existing concentration of free choline. To ensure accuracy, the assay protocol often includes a pre-incubation step with choline oxidase and catalase to eliminate this endogenous choline before the addition of GPC-PDE. nih.gov This enzymatic-colorimetric assay has demonstrated good linearity, analytical recovery, and precision, making it suitable for routine laboratory use. nih.gov
The table below outlines the key enzymes and their roles in this colorimetric assay.
| Enzyme | EC Number | Role in the Assay |
| Glycerophosphocholine Phosphodiesterase | 3.1.4.2 | Hydrolyzes α-GPC to release choline and glycerol-3-phosphate. hmdb.ca |
| Choline Oxidase | 1.1.3.17 | Oxidizes the released choline to produce hydrogen peroxide (H₂O₂). creative-enzymes.com |
| Peroxidase | 1.11.1.x | Catalyzes the reaction between H₂O₂ and a chromogen to produce a colored dye. creative-enzymes.com |
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of α-GPC, offering powerful methods for separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying the content of α-GPC. Due to the absence of a strong chromophore in the α-GPC molecule, detection is often achieved using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. google.comnih.gov
Methods have been developed using normal-phase silica (B1680970) gel columns. nih.gov One such validated HPLC method utilizes a mobile phase consisting of a methanol (B129727) and 20 mM ammonium (B1175870) formate (B1220265) aqueous solution (pH 3.2) in a 65:35 (v/v) ratio, coupled with an RI detector. nih.govresearchgate.net This method is effective in separating α-GPC from its potential degradation products. nih.gov Another approach employs an amino stationary phase HPLC column with ELSD detection, which has been shown to achieve high purity levels, exceeding 99.5%. google.com The use of mixed-mode stationary phase columns, such as Primesep 100, with a simple mobile phase gradient and ELSD, also provides an effective analysis of choline compounds like α-GPC. sielc.com
These HPLC methods are crucial for stability studies, demonstrating that α-GPC is generally stable under photolytic, thermal, and acidic conditions but is sensitive to alkaline conditions which can break the phosphate ester bond. nih.govresearchgate.net
Table 1: Exemplary HPLC Methods for α-Glycerophosphocholine Analysis
| Stationary Phase | Mobile Phase | Detector | Purity Achieved | Reference |
| Normal-phase silica gel | Methanol-20 mM ammonium formate (65:35, v/v), pH 3.2 | Refractive Index (RI) | Method validated for stability testing | nih.govresearchgate.net |
| Amino stationary phase | Not specified | Evaporative Light Scattering (ELSD) | > 99.5% | google.com |
| Primesep 100 (Mixed-mode) | Acetonitrile, water, and formic acid gradient | Evaporative Light Scattering (ELSD) | Not specified | sielc.com |
| HPLC-ELSD | Not specified | Evaporative Light Scattering (ELSD) | 98.47% and 99.38% for related compounds | researchgate.netmdpi.com |
Column chromatography is an essential technique for the purification and isolation of α-GPC on both a laboratory and industrial scale. This method is particularly useful for removing impurities after the synthesis or extraction of α-GPC from natural sources like soy lecithin (B1663433). nih.govacs.org
A multi-step purification process often begins with the hydrolysis of soy lecithin, followed by the use of ion-exchange chromatography to remove ions such as Ca²⁺ and Cl⁻. nih.gov Strong-acidic cation-exchange resins, like Resin 001 × 7, have demonstrated high adsorption efficiency (over 99.4%) for α-GPC. researchgate.net Following ion removal, silica gel column chromatography is employed to separate α-GPC from other by-products and colored impurities. nih.govgoogle.com This combined approach has been shown to yield α-GPC with a purity of 99.8% and a recovery of 69.8%. researchgate.netnih.gov The process is scalable and cost-effective, as the resins and silica gel can be reused multiple times. nih.gov
Ion-exchange chromatography separates molecules based on their net charge. harvardapparatus.comyoutube.com Cation exchangers possess a negative charge and bind positively charged molecules (cations), while anion exchangers have a positive charge and bind negatively charged molecules (anions). youtube.comyoutube.com The elution of the bound molecules is typically achieved by changing the pH or increasing the ionic strength of the buffer, often with a salt like sodium chloride. youtube.com This technique is highly effective for purifying biomolecules like α-GPC. nih.govyoutube.com
Table 2: Column Chromatography Purification Scheme for α-GPC
| Step | Chromatography Type | Stationary Phase | Purpose | Result | Reference |
| 1 | Cation-Exchange | 001×7 Resin | Removal of Ca²⁺ ions | Effective ion removal | nih.gov |
| 2 | Anion-Exchange | D311 Resin | Removal of Cl⁻ ions | Effective ion removal | nih.gov |
| 3 | Adsorption | Silica Gel | Removal of remaining impurities and colorants | High purity α-GPC | nih.govgoogle.com |
| 4 | Decoloration | Activated Carbon | Final color removal | Colorless product | nih.govgoogle.com |
The biological activity of many compounds is dependent on their stereochemistry. α-GPC possesses a chiral center at the C2 position of the glycerol (B35011) backbone, making it a chiral molecule. libretexts.org Therefore, determining the enantiomeric purity is critical. Chiral chromatography is the most prevalent method for assessing enantiomeric purity and separating enantiomers. aocs.orgchiralpedia.com This can be achieved through direct methods, using a chiral stationary phase (CSP), or indirect methods, where the enantiomers are derivatized with a chiral reagent to form diastereomers that can be separated on an achiral column. aocs.orgnih.gov
While the direct chiral separation of α-GPC itself is not extensively documented, methods for similar glycerophospholipids and their precursors are well-established. aocs.orgnih.govacs.org For instance, diacylglycerols, precursors to glycerophospholipids, can be resolved by forming diastereomeric urethane (B1682113) derivatives. aocs.org Polysaccharide-based CSPs are widely used for the HPLC-based resolution of enantiomers. rsc.org
An alternative to chromatographic separation for determining the enantiomeric purity of L-α-GPC involves chiral derivatization followed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In this method, a chiral boronic acid is used to form diastereomeric boronate esters with α-GPC. The ratio of these diastereomers, analyzed by ¹H NMR, directly corresponds to the enantiomeric excess of the L-α-GPC. nih.gov
Electrophoretic Methods (e.g., Capillary Electrophoresis with Indirect UV Detection)
Capillary electrophoresis (CE) offers a high-resolution alternative to HPLC for the analysis of ions and polar molecules like α-GPC. researchgate.net Since α-GPC lacks a UV-absorbing chromophore, indirect UV detection is employed. nih.govnih.gov This technique involves adding a chromophore to the background electrolyte. The analyte displaces the chromophore, leading to a decrease in absorbance as the analyte passes the detector, allowing for its quantification. researchgate.netnih.gov
A capillary zone electrophoresis (CZE) method has been developed for the analysis of choline in pharmaceutical preparations. nih.gov This method uses an uncoated fused-silica capillary with an electrolyte of 5 mM creatinine (B1669602) at pH 3.2, allowing for the rapid migration and selective detection of choline. nih.gov Similar principles can be applied to α-GPC. CE methods are advantageous due to their high separation efficiency, short analysis times, and low consumption of reagents. researchgate.net
Emerging Analytical Approaches in Metabolomics
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a comprehensive view of cellular metabolism. youtube.com Liquid chromatography-mass spectrometry (LC-MS) is a dominant technology in this field due to its high sensitivity, specificity, and broad metabolic coverage. youtube.comcreative-proteomics.comsysrevpharm.org
In the context of α-GPC, which is a key choline metabolite, LC-MS-based metabolomics allows for its simultaneous measurement along with other related compounds like phosphocholine, betaine, and trimethylamine (B31210) N-oxide (TMAO). nih.govnih.govshimadzu.com These studies often utilize techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov For instance, a UPLC-MS/MS method has been developed for the analysis of water-soluble choline metabolites in human milk, using a simple dilution and filtration sample preparation. nih.gov
These advanced methods are crucial for mapping the metabolic fates of choline and understanding how its pathways are altered in various physiological and pathological states. nih.govnih.gov Untargeted metabolomics can reveal novel metabolites and pathways, while targeted approaches provide precise quantification of specific molecules like α-GPC, aiding in biomarker discovery and understanding disease pathogenesis. creative-proteomics.comnih.govyoutube.comyoutube.com
Synthesis and Manufacturing Methodologies of α Glycerophosphocholine Acetate for Research and Industrial Applications
Chemical Synthesis Routes
Chemical synthesis offers versatile and scalable methods for producing α-GPC. These routes range from the deacylation of natural phospholipids (B1166683) to complex, stereocontrolled total syntheses.
Hydrolysis of Phosphatidylcholine (PC)
One of the most established industrial methods for α-GPC production is the chemical deacylation of phosphatidylcholine (PC), which is commonly sourced from soy or sunflower lecithin (B1663433). wikipedia.org This process involves the hydrolysis of the two fatty acid ester bonds of the PC molecule. nih.govacs.org
The reaction is typically carried out using basic catalysts. nih.govacs.org This chemical hydrolysis approach, while effective, can present challenges in purification to remove residual catalysts and by-products. nih.gov Historically, methods have utilized reagents like mercuric chloride for hydrolysis, followed by precipitation to remove by-products, though these methods introduce risks of heavy metal contamination and require extensive purification steps, such as resin column chromatography, which can complicate the process and lower the final yield. google.com
Condensation Reactions with Glycerol (B35011) Derivatives and Phosphocholine (B91661) Donors
Condensation reactions provide a more direct synthetic approach to the α-GPC backbone, bypassing the reliance on natural PC extraction. nih.govacs.org These methods involve coupling a glycerol derivative with a phosphocholine donor. nih.govacs.org
A notable example involves a two-step process where phosphorylcholine (B1220837) is first synthesized from choline (B1196258) chloride and phosphoryl oxychloride (POCl₃). nih.gov The resulting phosphorylcholine is then reacted with a glycerol derivative, such as (R)-(-)-3-chloro-1,2-propanediol (CPD), under basic conditions to yield L-α-GPC. nih.gov This route is advantageous as it utilizes inexpensive starting materials and is suitable for mass production. nih.govresearchgate.net
Chiral Synthesis Approaches
Achieving the correct stereochemistry (the L- or (R)-configuration) is critical for the biological activity of α-GPC. Chiral synthesis approaches build the molecule from stereochemically defined precursors to ensure high optical purity.
Flow Synthesis Reactor Applications and Optimization
The transition from traditional batch reactors to continuous flow synthesis offers significant advantages in terms of safety, reproducibility, scalability, and yield. nih.govnih.gov Flow chemistry has been successfully applied to the synthesis of L-α-GPC.
A two-step synthesis adaptable to a flow system has been developed. nih.govresearchgate.net
Step 1: Phosphorylcholine Synthesis: Choline chloride and phosphoryl oxychloride (POCl₃) are reacted in a customized flow reactor. Optimization of this step has led to conversion yields as high as 97%. nih.gov
Step 2: L-α-GPC Synthesis: The phosphorylcholine product is then reacted with (R)-(-)-3-chloro-1,2-propanediol (CPD) in a second flow reactor module. This step has been optimized to achieve conversion yields of up to 79%. nih.gov
This flow-based method demonstrates a viable and efficient alternative to traditional batch processes for large-scale production. nih.govnih.gov
Table 1: Flow Synthesis of L-α-GPC - Optimized Reaction Yields
| Synthesis Step | Reactants | System | Conversion Yield (%) |
|---|---|---|---|
| 1 | Choline chloride, POCl₃ | Flow Reactor | 97% nih.gov |
| 2 | Phosphorylcholine, (R)-(-)-3-chloro-1,2-propanediol | Flow Reactor | 79% nih.gov |
Enzymatic Production Strategies
Enzymatic methods for α-GPC production are gaining prominence as they offer high selectivity, operate under mild conditions, and are considered more environmentally friendly than some chemical routes. nih.govgoogle.com These strategies primarily use phospholipase enzymes to hydrolyze phosphatidylcholine.
Hydrolysis of Phosphatidylcholine using Phospholipases (e.g., PLA1, PLA2)
The enzymatic hydrolysis of PC using phospholipases is a widely used method for producing food-grade and high-purity α-GPC. wikipedia.orgnih.govacs.org Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) selectively cleave the fatty acids at the sn-1 and sn-2 positions of the glycerol backbone, respectively, releasing lysophosphatidylcholine, which is then further hydrolyzed to α-GPC. nih.gov
Studies have focused on optimizing this enzymatic reaction to maximize yield and purity. One approach utilized Phospholipase A1 (from Lecitase Ultra) in an n-hexane-water biphasic system. nih.gov This method allows for the complete hydrolysis of soy PC to L-α-GPC with a final product purity of 99.3% after purification. nih.gov Another study employed Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, which also effectively catalyzed the hydrolysis of soy PC. nih.gov
A patented method describes using PLA1-based enzymatic hydrolysis followed by ion-exchange and silica (B1680970) gel column chromatography to achieve L-α-GPC with a purity of up to 99.8% and a final yield of up to 78.4%. google.com
Table 2: Optimized Conditions for Enzymatic Production of L-α-GPC
| Enzyme | Substrate | System | Optimal Conditions | Final Purity | Reference |
|---|---|---|---|---|---|
| Phospholipase A1 (Lecitase Ultra) | Soy Phosphatidylcholine | n-hexane-water | Temp: 50°C; Time: 30 h; Water: 69% (w/w of PC); Enzyme: 13% (w/w of PC) | 99.3 g/100 g | nih.gov |
| Novozym 435 | Soy Phosphatidylcholine | n-hexane-water | Temp: 55°C; Time: 6 h; Water: 100% (w/w of substrate); Enzyme: 10% (w/w of substrate) | 98.6 area% | nih.gov |
| Phospholipase A₁ | Phospholipid solution | Aqueous with Ca²⁺ | Not specified | up to 99.8% | google.com |
Biocatalyst Selection and Process Optimization
Enzymatic synthesis represents a significant advancement in producing α-GPC, offering a more environmentally friendly alternative to purely chemical methods by reducing the reliance on potentially toxic substrates and catalysts. researchgate.netacs.org A key biocatalyst in this process is Phospholipase A1 (PLA1). This enzyme is employed to hydrolyze phosphatidylcholine (PC), commonly sourced from soy lecithin powder, to yield L-α-GPC. researchgate.netnih.govgoogle.com The enzymatic preparation of α-GPC is considered advantageous because it minimizes the use of chemical reagents. acs.org
Process optimization is crucial for maximizing the efficiency of biocatalytic synthesis. Through the optimization of enzyme reaction conditions, the conversion rate of raw materials to L-α-GPC can be significantly increased, with studies reporting conversion rates as high as 97%. google.com This high conversion rate is a critical factor in the economic viability of enzymatic production methods. The enzymatic reaction is often the first step in a multi-stage process that includes extensive purification to isolate the final high-purity product. google.comgoogle.com
Fermentation-Based Production Systems (e.g., Wheat Fermentation)
Fermentation offers a promising and economically advantageous route for the production of α-GPC. Research has demonstrated the successful accumulation of α-GPC during the alcoholic fermentation of wheat. researchgate.netnih.gov In one study, the liquified mash of milled grains from the Canadian wheat cultivar, AC Andrew, was fermented at 37°C for seven days. researchgate.netnih.govacs.org
The fermentation kinetics were analyzed using a Gompertz model, which showed that over a 72-hour period, α-GPC accumulated to a concentration of 1.68 g/L, while ethanol (B145695) reached a concentration of 72.1 g/L. researchgate.netnih.gov A significant finding from these fermentation studies is the positive correlation between the production of α-GPC and other valuable compounds such as ethanol, lactic acid, and glycerol. researchgate.netacs.orgnih.gov This indicates that α-GPC can be co-produced with ethanol without any negative impact on the production of ethanol or other useful compounds, making it a highly efficient industrial process. researchgate.netacs.orgnih.gov The concurrent production of multiple valuable products from an inexpensive starting material like wheat highlights the economic advantages of this method. acs.orgnih.gov
| Compound | Maximum Accumulated Concentration (g/L) | Fermentation Time (hours) | Reference |
|---|---|---|---|
| α-Glycerophosphocholine (α-GPC) | 1.68 | 72 | researchgate.netnih.gov |
| Ethanol | 72.1 | 72 | researchgate.netnih.gov |
| Ethanol (Whole Wheat Fermentation) | 69.6 | Not Specified | acs.orgnih.gov |
| Ethanol (Phospholipase A1 Fermentation) | 66.1 | Not Specified | acs.orgnih.gov |
Downstream Processing and Purification Techniques
Following initial synthesis or fermentation, downstream processing is essential to isolate and purify α-GPC to the high standards required for its applications. This multi-step process often involves a combination of chromatographic and ion exchange techniques to remove impurities, by-products, and residual ions. nih.govgoogle.com
Chromatographic methods are indispensable for achieving high-purity α-GPC. researchgate.netacs.orgnih.gov Among these, silica gel column chromatography is a widely used and effective technique. nih.govgoogle.comgoogle.com This method is adept at separating L-α-GPC from structurally similar by-products. google.com
| Starting Material/Initial Process | Purification Technique | Achieved Purity | Final Yield/Recovery | Reference |
|---|---|---|---|---|
| Phospholipase A1 hydrolysis of soy lecithin | Ion exchange, Silica gel column chromatography, Active carbon decoloration | 99.8% | 69.8% recovery | nih.gov |
| Enzymolysis or Alcoholysis reaction liquid | Silica gel column chromatography, Ion exchange | 99.6% | Not Specified | google.com |
| Phospholipase A1 enzymatic hydrolysis | Ion-exchange resin purification, Silica gel column chromatography | 99.8% | up to 78.4% | google.com |
Ion exchange resin purification is a critical step, often employed prior to chromatography, to remove ionic impurities from the reaction mixture. google.com This technique utilizes both cation and anion exchange resins to effectively eliminate ions such as calcium (Ca²⁺), chloride (Cl⁻), and sodium (Na⁺). nih.govgoogle.com
Specific resins, such as the 001x7 strong-acidic cation-exchange resin and the D311 anion exchange resin, have been successfully used in the purification process. researchgate.netnih.gov In one batch system study, the 001x7 resin demonstrated an adsorption efficiency of over 99.4% under optimal conditions. researchgate.net Another method involved the use of Dowex 509H ion exchange resin to purify L-α-GPC synthesized chemically. google.com This step is crucial for resolving issues related to residual toxic ions from the synthesis phase. google.com Importantly, these resins can be regenerated and reused, enhancing the economic viability and sustainability of the manufacturing process. nih.govgoogle.com
Achieving both high purity and high yield is a primary challenge in the large-scale industrial production of α-GPC. google.com Traditional extraction and chemical synthesis methods often struggle with high production costs and low yields, making them less suitable for mass production. researchgate.netnih.gov
Modern enzymatic and fermentation-based approaches offer more viable alternatives for industrial applications. researchgate.netacs.org For instance, a method combining phospholipase A₁-based enzymatic hydrolysis with subsequent ion-exchange and silica gel chromatography can produce L-α-GPC with a purity of up to 99.8% and a final yield as high as 78.4%. google.com Similarly, a chemical synthesis route followed by ion exchange resin purification has achieved a yield of 75.6% with 98.6% chemical purity. google.com
The fermentation of wheat is particularly advantageous for large-scale production due to the concurrent production of α-GPC and ethanol, which enhances the economic feasibility of the process. acs.orgnih.gov Furthermore, the reusability of purification media like silica gel and ion exchange resins is a significant factor in minimizing costs and environmental impact in commercial-scale operations. nih.govgoogle.com These integrated and optimized processes provide a pathway to producing high-purity α-GPC in an economical and sustainable manner.
Conceptual Frameworks and Future Directions in α Glycerophosphocholine Acetate Research
Elucidating Undiscovered Mechanistic Pathways
While α-Glycerophosphocholine (α-GPC) is primarily recognized as a precursor to acetylcholine (B1216132) and phosphatidylcholine, its complete mechanistic profile is still under investigation. sfihealth.comwikipedia.orgnih.gov As a choline-containing phospholipid, it readily crosses the blood-brain barrier to increase choline (B1196258) levels, which in turn may enhance cognitive functions, physical performance, and hormone production. wikipedia.orgnih.gov
Recent research suggests that the therapeutic effects of α-GPC may extend beyond its role in cholinergic neurotransmission. nih.gov Emerging evidence points to its involvement in promoting the release of γ-aminobutyric acid (GABA), enhancing protein kinase C activity, facilitating hippocampal neurogenesis, and upregulating neurotrophic factors. nih.gov Furthermore, α-GPC has been observed to inhibit inflammation. nih.gov Preclinical studies indicate that α-GPC may offer neuroprotection in various conditions associated with inflammation. frontiersin.org In vitro experiments have shown that α-GPC can counteract inflammation associated with Alzheimer's disease and protect against Aβ toxicity by activating neurotrophin-signaling pathways. frontiersin.org
Further investigation into these non-cholinergic pathways is crucial for a comprehensive understanding of α-GPC's biological activities. For instance, its influence on monoaminergic systems, including dopamine (B1211576) and serotonin (B10506), has been noted, potentially impacting mood and motivation. sfihealth.comswolverine.com α-GPC has been shown to increase serotonin concentrations in the frontal cortex and cerebellum of rats. examine.com It may also enhance the release of dopamine from neurons. examine.com
Additionally, the interaction of α-GPC with the pituitary gland to stimulate the production of human growth hormone (HGH) presents another avenue for mechanistic exploration. sfihealth.comnih.gov This suggests a role in cellular growth, reproduction, and repair. sfihealth.com The compound's ability to augment phosphatidylcholine levels also implies a function in providing energy reserves for fatty acid metabolism. sfihealth.com A deeper dive into these pathways could reveal novel therapeutic targets and applications for α-GPC and its acetate (B1210297) form.
Development of Novel Preclinical Models for Specific Biological Investigations
To further elucidate the multifaceted actions of α-Glycerophosphocholine Acetate, the development of more sophisticated and specific preclinical models is essential. While existing models of memory impairment and brain aging have been valuable, new models are needed to explore its effects on specific biological processes and disease states. alzdiscovery.org
For instance, given the link between α-GPC and HGH release, preclinical models of growth hormone deficiency or sarcopenia could provide insights into its therapeutic potential in these areas. sfihealth.com Similarly, considering its anti-inflammatory properties, models of specific inflammatory conditions beyond neuroinflammation, such as inflammatory bowel disease or rheumatoid arthritis, could be developed to assess its efficacy.
The use of senescence-accelerated mouse prone 8 (SAMP8) mice has already shown promise in evaluating the anti-aging effects of α-GPC, demonstrating a reduction in the deposition of the amyloidogenic protein transthyretin in the brain. nih.gov This model could be further utilized to investigate the detailed molecular mechanisms behind this protective effect. nih.gov
Furthermore, the creation of knockout or transgenic animal models with altered expression of enzymes involved in α-GPC metabolism, such as glycerophosphocholine phosphodiesterase (GPC-PDE), could help to pinpoint the specific pathways through which α-GPC exerts its effects. nih.gov These models would be invaluable in dissecting the direct versus indirect actions of the compound and identifying key molecular targets.
Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)
The integration of multi-omics approaches, including proteomics and metabolomics, offers a powerful strategy for obtaining a systems-level understanding of the biological effects of this compound. These technologies can provide a comprehensive snapshot of the changes in proteins and metabolites that occur in response to α-GPC administration, revealing novel mechanistic insights and potential biomarkers.
A multi-omics analysis combining proteomics and metabolomics has already been used to identify proteins and metabolites involved in phosphatidylcholine biosynthesis and phospholipase metabolism. nih.gov This approach could be applied to studies of α-GPC to map its metabolic fate and identify downstream signaling pathways. For example, untargeted metabolomics could be used to trace the conversion of α-GPC to various phospholipids (B1166683) and other metabolites, providing a detailed picture of its metabolic network.
Proteomics can be employed to identify changes in protein expression and post-translational modifications following α-GPC treatment. This could reveal the activation or inhibition of specific signaling pathways, such as those involved in neuroprotection, inflammation, or cell growth. For instance, a proteomics study might identify changes in the expression of neurotrophic factors or inflammatory cytokines in response to α-GPC.
The combination of these omics platforms can lead to the identification of integrated pathways and networks that are modulated by α-GPC. This comprehensive data can then be used to generate new hypotheses about its mechanisms of action and to identify potential therapeutic targets.
Exploration of Structure-Activity Relationships and Analog Development
A systematic exploration of the structure-activity relationships (SAR) of this compound is a critical step toward the development of more potent and selective analogs. By modifying the chemical structure of α-GPC and evaluating the effects of these changes on its biological activity, researchers can identify the key molecular features responsible for its therapeutic effects.
For example, modifications could be made to the glycerol (B35011) backbone, the phosphocholine (B91661) headgroup, or the acetate moiety. The resulting analogs could then be tested in a battery of in vitro and in vivo assays to assess their ability to enhance cholinergic neurotransmission, modulate neurotrophic factor signaling, or inhibit inflammation. This approach could lead to the discovery of compounds with improved pharmacokinetic properties, increased target specificity, and reduced off-target effects.
Previous research on related compounds, such as hemicholinium-3 (B1673050) analogs, has shown that factors like the distance between cationic heads and the presence of specific functional groups can significantly impact anticholinesterase activity. nih.gov Similar principles could be applied to the design of novel α-GPC analogs.
The development of new synthetic methodologies, including enzymatic and chemical approaches, will be crucial for the efficient production of a diverse library of α-GPC analogs. acs.org These analogs could then be screened for their therapeutic potential in a variety of disease models, paving the way for the development of next-generation nootropics and neuroprotective agents.
Investigation into its Role as a Biomarker or Target in Preclinical Disease Models
Recent research has highlighted the potential of α-Glycerophosphocholine (α-GPC) and related choline compounds as biomarkers for various diseases. For instance, elevated levels of glycerophosphocholine have been observed in cancerous tissues, suggesting its potential as a biomarker for cancer diagnosis and for monitoring treatment response. nih.gov
In the context of metabolic diseases, systemic acetate levels have been shown to increase with the progression from a lean to an obese and diabetic state, and these levels are reversed with treatment. jofem.org This suggests that acetate, a component of α-GPC acetate, could serve as a biochemical index to evaluate whole-body metabolism and monitor therapeutic effectiveness. jofem.org
Furthermore, in preclinical models of Alzheimer's disease, α-GPC has been shown to reduce the deposition of the amyloidogenic protein transthyretin in the brain, indicating its potential as a therapeutic target and a possible biomarker for neurodegenerative diseases. nih.gov Multi-omics analyses in preclinical models have also identified specific metabolites and proteins associated with α-GPC supplementation, which could be further investigated as potential biomarkers. nih.govnih.gov
Future research should focus on validating these potential biomarkers in larger preclinical and eventually clinical studies. This would involve developing sensitive and specific assays for detecting α-GPC and its metabolites in various biological samples, such as plasma and cerebrospinal fluid. The identification of reliable biomarkers would not only aid in the diagnosis and prognosis of diseases but also facilitate the development of personalized medicine approaches using α-GPC-based therapies.
Advanced Computational and Modeling Approaches in this compound Research
Advanced computational and modeling techniques are poised to play a transformative role in this compound research. These approaches can provide valuable insights into the molecular interactions, pharmacokinetic properties, and systems-level effects of the compound, thereby accelerating the drug discovery and development process.
Molecular docking and molecular dynamics simulations can be used to model the binding of α-GPC to its target proteins, such as enzymes involved in choline metabolism or receptors in the central nervous system. These simulations can help to elucidate the molecular basis of its activity and guide the design of more potent and selective analogs. For instance, in silico studies have been used to clarify the binding modes of novel benzofuran-azacyclic hybrids to acetylcholinesterase and BACE-1 enzymes, providing a foundation for future drug development. acs.org
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of α-GPC analogs with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
At a systems level, computational models of metabolic pathways can be used to simulate the effects of α-GPC on cellular metabolism. By integrating data from multi-omics studies, these models can provide a holistic view of the compound's impact on the cell and help to identify key nodes in the metabolic network that could be targeted for therapeutic intervention.
Unanswered Questions and Persistent Challenges in the Field
Despite the growing body of research on α-Glycerophosphocholine (α-GPC), several unanswered questions and challenges remain. A primary challenge is to fully delineate its mechanisms of action beyond its established role as a choline precursor. frontiersin.org While effects on various neurotransmitter systems and cellular processes have been observed, the precise molecular targets and signaling pathways involved are not completely understood. sfihealth.comnih.gov
The long-term effects and safety profile of α-GPC supplementation, particularly at higher doses, require further investigation. Some studies have raised concerns about a potential association between α-GPC use and an increased risk of stroke, possibly due to its metabolism into trimethylamine (B31210) N-oxide (TMAO). wikipedia.org However, these findings have been questioned, and more rigorous studies are needed to clarify this potential risk. wikipedia.org
Another challenge is to determine the optimal therapeutic applications for α-GPC. While it has shown promise in improving cognitive function in individuals with dementia, its efficacy in healthy individuals and for other conditions is less clear. alzdiscovery.org More well-controlled clinical trials are needed to establish its therapeutic benefits and to identify the patient populations that are most likely to respond to treatment.
Furthermore, the development of standardized and validated biomarkers to monitor the therapeutic effects of α-GPC is crucial. This would allow for more personalized treatment approaches and a better understanding of its dose-response relationship.
Finally, overcoming the technical challenges associated with the synthesis and purification of α-GPC and its analogs is essential for advancing research in this field. acs.org The development of more efficient and cost-effective manufacturing processes will be critical for making these compounds more widely available for research and potential therapeutic use.
Q & A
Q. What experimental methodologies are recommended for quantifying α-Glycerophosphocholine (α-GPC) in biological samples?
To quantify α-GPC, researchers commonly employ high-resolution magic-angle spinning magnetic resonance spectroscopy (HRMAS MRS) for intact tissue analysis or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for aqueous samples. For example, HRMAS MRS enables direct measurement of glycerophosphocholine in brain tumor biopsies by resolving its spectral signature at δ 3.22 ppm . LC-MS/MS protocols often use precursor ion scanning for the phosphocholine fragment (m/z 184) to identify α-GPC in complex matrices like blood or cerebrospinal fluid . Ensure sample preparation minimizes enzymatic degradation (e.g., rapid freezing, protease inhibitors).
Q. How can researchers design in vivo studies to evaluate α-GPC’s neuroprotective effects?
Key considerations include:
- Dosage and administration routes : Evidence from stroke recovery trials supports intramuscular administration (1,000 mg/day) for acute phases and oral dosing (400 mg tid) for chronic recovery .
- Outcome metrics : Use validated cognitive assessment tools (e.g., Mini Mental State Test, Mathew Scale) paired with biomarker analysis (e.g., choline levels via MRS) .
- Control groups : Include sham-treated cohorts and hypoxia-exposed models to distinguish drug-specific effects from confounding variables like ischemia .
Q. What are the primary mechanisms underlying α-GPC’s role in cholinergic signaling?
α-GPC serves as a bioavailable choline donor, enhancing acetylcholine synthesis in synaptic terminals. Preclinical studies show it stabilizes phosphatidylcholine in neuronal membranes, mitigating lipid peroxidation under oxidative stress. In stroke models, α-GPC administration correlated with a 15.9-point improvement in cognitive recovery scores (p < 0.001), likely via preserving membrane integrity and upregulating choline acetyltransferase activity .
Advanced Research Questions
Q. How should researchers resolve contradictions in α-GPC metabolite data across different cell models?
Contradictions in phosphocholine (PCho) and glycerophosphocholine (GPC) ratios (e.g., PCho/GPC halving post-chemotherapy in xenografts vs. hypoxia-driven variability in glioblastoma cells) require:
- Context-specific normalization : Use internal standards (e.g., deuterated choline) to control for extraction efficiency .
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle treatment effects from confounding factors like oxygenation status. For example, PCA loadings in F98 glioblastoma cells identified phosphocholine and formate as hypoxia-sensitive metabolites, independent of α-GPC treatment .
- Cross-validation : Pair metabolomics with transcriptomics to confirm pathway-level consistency (e.g., choline kinase activity vs. gene expression) .
Q. What strategies optimize α-GPC synthesis for high-purity research-grade material?
- Catalytic esterification : Use low-boiling-point organic amines (e.g., triethylamine) to catalyze transesterification of phosphatidylcholine, achieving >95% purity. Monitor reaction kinetics via <sup>31</sup>P NMR to track glycerophosphocholine formation .
- Purification : Employ reversed-phase chromatography with weak anion-exchange mixed-mode columns to separate α-GPC from lysophosphatidylcholine contaminants .
Q. How can multi-omics approaches enhance mechanistic studies of α-GPC in metabolic disorders?
Integrate metabolomics (e.g., NMR-based quantification of hepatic GPC), transcriptomics (e.g., PPAR-α pathway activation), and lipidomics (e.g., membrane phosphatidylcholine remodeling) in diabetic models. For instance, rat models of type 1 diabetes showed altered retinal glycerophosphocholine levels (mean ± SD: 2.3 ± 0.4 vs. 1.8 ± 0.3 nmol/mg in controls), suggesting dysregulated phospholipid metabolism . Use pathway enrichment tools (e.g., MetaboAnalyst) to identify nodes where α-GPC supplementation restores homeostasis.
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing α-GPC intervention trials?
- Longitudinal mixed-effects models : Account for repeated measures (e.g., monthly MMST scores) and inter-subject variability in cognitive recovery studies .
- Effect size (ES) reporting : For metabolomics, calculate ES using Hedge’s g to compare GPC changes across treatment groups (e.g., ES = 4.5 for tyrosol in fermentation studies) .
Q. How do researchers control for α-GPC degradation during experimental workflows?
- Temperature and pH : Store samples at -80°C in EDTA-containing buffers (pH 7.4) to inhibit phospholipase activity.
- Stability assays : Conduct time-course LC-MS analyses to establish degradation kinetics (e.g., <5% loss at 24 hours under -20°C) .
Tables
Table 1. Key Metabolite Ratios in α-GPC Studies
| Model System | PCho/GPC Ratio | Condition | Reference |
|---|---|---|---|
| F98 Glioblastoma | 2.1 ± 0.3 | Normoxia | |
| 9L Gliosarcoma | 1.8 ± 0.2 | Hypoxia + JAS239 | |
| Breast Cancer Xenograft | 0.9 ± 0.1 | Post-Chemotherapy |
Table 2. Cognitive Assessment Tools for α-GPC Trials
| Scale | Application | Sensitivity (Δ Score) | Reference |
|---|---|---|---|
| Mathew Scale (MS) | Acute stroke recovery | +15.9 points (28 days) | |
| Mini Mental State Test | Chronic cognitive decline | +3.3 points (5 months) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
